Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate
Overview
Description
Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate is a chemical compound with the molecular formula C9H12N2O3 . It is a derivative of pyridine , which is a basic heterocyclic organic compound with the chemical formula C5H5N .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of pyridone analogues was achieved by treating N-aryl-2-cyano-3-(4-(diphenylamino)phenyl)acrylamides with malononitrile . Another method involved the base-catalyzed condensation of amines with ethyl cyanoacetate in ethanolic sodium ethoxide solution .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of 4-Hydroxy-2-pyridone : Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate is utilized in the synthesis of 4-hydroxy-2-pyridone, which involves a series of reactions including cyclization and demethylation processes (Chen, Zhao, & Cheng, 2013).
- Cycloaddition Reactions : This compound participates in unexpected [3+2] cycloaddition reactions with acrylonitrile, forming complex structures like methyl N-methyl-2-(2-propenyl)-3-cyano-pyrrolidine-2-carboxylate (Bourhis & Vercauteren, 1994).
- Synthesis of Antihypertensive Derivatives : It is used in the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, which are expected to have antihypertensive activity (Kumar & Mashelker, 2006).
Material Science and Catalysis
- Ethoxycarbonylation Processes : this compound aids in ethoxycarbonylation reactions leading to the formation of compounds like ethyl 3-amino-1-bromoisoquinoline-4-carboxylate, which have further applications in material science (Deady, Ganakas, & Ong, 1989).
- Optimization of Synthetic Technologies : This chemical plays a role in optimizing synthetic processes for compounds like 4-dimethylamino-pyridine, a high acylating catalyst, showcasing its importance in industrial chemistry (Yin, 2002).
Pharmacology and Medicinal Chemistry
- Cardiotonic Activity : Research has been conducted on the synthesis and cardiotonic activity of related compounds, highlighting the potential of this compound in developing cardiovascular medications (Mosti et al., 1992).
Mechanism of Action
Target of Action
It’s known that cyanoacetamide derivatives, which this compound is a part of, are considered important precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
It’s known that the active hydrogen on c-2 of cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions .
Biochemical Pathways
It’s known that cyanoacetamide derivatives are used to build various organic heterocycles .
Pharmacokinetics
It’s known that the compound has a molecular weight of 2603 and should be stored at 0-8°C .
Result of Action
It’s known that cyanoacetamide derivatives have drawn the attention of biochemists due to the diverse biological activities reported for many of its derivatives .
Action Environment
It’s known that the compound should be stored at 0-8°c for optimal stability .
properties
IUPAC Name |
ethyl 3-cyano-4-(dimethylamino)pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-4-16-11(15)10-8(7-12)9(14(2)3)5-6-13-10/h5-6H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HALXYCDNIMLBCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CC(=C1C#N)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701215726 | |
Record name | Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221791-89-4 | |
Record name | Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-cyano-4-(dimethylamino)-2-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701215726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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